molecular formula C11H20N2O B8519759 1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine CAS No. 89082-68-8

1-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine

Cat. No. B8519759
Key on ui cas rn: 89082-68-8
M. Wt: 196.29 g/mol
InChI Key: QVHMMIUEKQRFTJ-UHFFFAOYSA-N
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Patent
US04414213

Procedure details

To a solution of 11.0 mmoles of lithium diisopropylamide (11.1 g diisopropylamine; 50 mL of 2.4 M n-butyl lithium in n-hexane) in 100 mL THF, kept at 78° C. under a nitrogen atmosphere, was added a solution of 5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine (14.1 g; 0.10 mole) in 100 mL THF. The reaction mixture was then allowed to stir at -78° for 2 additional hours at which time a solution of propionitrile (8.3 g; 0.15 mole) in 50 mL THF was added. The reaction mixture was allowed to warm to room temperature and was quenched with 75 mL saturated NH4Cl solution. A 100 mL portion of ether was added, the organic layer was separated, washed with brine, and dried (K2CO3). After the K2CO3 was removed by filtration, the filtrate was concentrated in vacuo to give 21.2 g of a yellow liquid which was distilled to yield 15.5 g (79% yield) of product as a pale yellow oil, b.p. 140° C. at 4 mm Hg.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])C.[Li+].CC1(C)[CH2:15][CH:14]([CH3:16])[O:13]C=N1.[C:18](#[N:21])[CH2:19][CH3:20]>C1COCC1>[NH2:21][C:18]([CH2:19][CH3:20])=[CH:3][C:1]1[O:13][CH:14]([CH3:15])[CH2:16][C:5]([CH3:6])([CH3:7])[N:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
CC1(N=COC(C1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
C(CC)#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 78° C. under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was quenched with 75 mL saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
A 100 mL portion of ether was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
After the K2CO3 was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(=CC=1OC(CC(N1)(C)C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 981.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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